molecular formula C7H7FO3S B15369371 (2-Fluorophenyl)methanesulfonic acid

(2-Fluorophenyl)methanesulfonic acid

Cat. No.: B15369371
M. Wt: 190.19 g/mol
InChI Key: VOVBKOSGFLJZBI-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)methanesulfonic acid is a sulfonic acid derivative where the methyl group of methanesulfonic acid (MSA) is substituted with a 2-fluorophenyl moiety. Its structure consists of a benzene ring with a fluorine atom at the ortho position and a methanesulfonic acid (-SO₃H) group attached to the methylene bridge. This modification introduces electronic and steric effects, enhancing acidity compared to MSA due to the electron-withdrawing fluorine . The compound is of interest in organic synthesis, catalysis, and pharmaceutical chemistry, where its aromatic and acidic properties enable tailored reactivity .

Properties

IUPAC Name

(2-fluorophenyl)methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO3S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVBKOSGFLJZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Methanesulfonic Acid (MSA; CH₃SO₃H)

  • Acidity : MSA has a pKa of ~-1.9, making it a strong organic acid. The 2-fluorophenyl substituent in (2-fluorophenyl)methanesulfonic acid lowers the pKa further due to electron withdrawal, enhancing acidity .
  • Solubility : MSA is highly water-soluble. The fluorophenyl group reduces aqueous solubility but increases lipophilicity, favoring organic solvents .
  • Applications: MSA is widely used as a catalyst in esterification (e.g., acrylic acid with 2-ethylhexanol, achieving >80% conversion ), electrophilic cyclizations (e.g., coumarin synthesis ), and colorimetric assays for lipid peroxidation . In contrast, the fluorophenyl derivative’s steric bulk may slow certain reactions but improve selectivity in aromatic substitutions .
  • Environmental Impact : MSA is biodegradable (forming CO₂ and sulfate), whereas the fluorophenyl derivative’s persistence requires further study .

Trifluoromethanesulfonic Acid (CF₃SO₃H; Triflic Acid)

  • Acidity : Triflic acid (pKa ~-12) is significantly stronger than both MSA and (2-fluorophenyl)methanesulfonic acid due to the trifluoromethyl group’s strong electron withdrawal .
  • Reactivity : Triflic acid excels in Friedel-Crafts alkylations and as a superacid catalyst. The fluorophenyl derivative, while weaker, may offer milder conditions for acid-sensitive substrates .
  • Cost and Handling : Triflic acid is expensive and highly corrosive. The fluorophenyl derivative could provide a safer, cost-effective alternative in specific applications .

Sodium (2-Cyanophenyl)methanesulfonate

  • Structure: Features a cyano substituent instead of fluorine. The cyano group’s strong electron withdrawal further increases acidity compared to the fluorophenyl analog .
  • Applications: Used in pharmaceuticals and agrochemicals as a stable sulfonate salt.

Hydroxymethanesulfonic Acid (HOCH₂SO₃H)

  • Origin : An atmospheric oxidation product of dimethyl sulfide (DMS) .
  • Properties : Less acidic (pKa ~2.3) than MSA or its fluorophenyl derivative. The hydroxyl group enables participation in hydrogen bonding, unlike the fluorophenyl compound’s aromatic interactions .

Data Table: Key Properties of Selected Sulfonic Acids

Compound pKa Solubility (Water) Key Applications Notable Reactions
Methanesulfonic acid -1.9 High Catalysis, electrochemistry, assays Esterification, cyclization
(2-Fluorophenyl)methanesulfonic acid ~-2.5* Moderate Pharmaceuticals, selective catalysis Aromatic substitutions
Trifluoromethanesulfonic acid -12 High Superacid catalysis Friedel-Crafts reactions
Sodium (2-cyanophenyl)methanesulfonate N/A Moderate Drug intermediates Stabilization via salt formation
Hydroxymethanesulfonic acid ~2.3 High Atmospheric chemistry DMS oxidation

*Estimated based on substituent effects.

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